4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid
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Overview
Description
4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid is an organic compound that features a combination of methoxyaniline and pentylamino groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Methoxyaniline Intermediate: This involves the reaction of aniline with methoxybenzene under specific conditions to form 4-methoxyaniline.
Coupling with Butanoic Acid Derivative: The 4-methoxyaniline is then coupled with a butanoic acid derivative, such as 4-oxo-2-(pentylamino)butanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline and butanoic acid derivatives.
Scientific Research Applications
4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyanilino)butanoic acid
- 4-(Pentylamino)butanoic acid
- 4-(4-Methoxyanilino)-4-oxo-2-(methylamino)butanoic acid
Uniqueness
4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-4-5-10-17-14(16(20)21)11-15(19)18-12-6-8-13(22-2)9-7-12/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMFCWVIPJHMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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